Product packaging for 5-Aminobenzo[d]isoxazol-3(2H)-one(Cat. No.:CAS No. 73498-28-9)

5-Aminobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1601107
CAS No.: 73498-28-9
M. Wt: 150.13 g/mol
InChI Key: JHZLNIKHHDHXPQ-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]isoxazol-3(2H)-one is a chemical compound with the CAS Registry Number 73498-28-9 . It has a molecular formula of C 7 H 6 N 2 O 2 and a molecular weight of 150.13 g/mol . The product is offered with a high purity level of 97% . As a derivative of the isoxazole heterocycle, this compound belongs to a class of structures known for significant and wide spectra of pharmacological activities . Isoxazole derivatives are recognized in scientific literature for their potential as core structures in developing bioactive molecules with various properties, including acting as enzyme inhibitors . The presence of both amino and lactam functional groups on the benzoisoxazole scaffold makes this compound a valuable synthetic intermediate for further chemical exploration and drug discovery efforts. For safe handling, please refer to the Safety Data Sheet (SDS). The product has the GHS Signal Word "Warning" and is associated with the following Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes and remove contact lenses, if present and easy to do . Storage and Handling: Store in a cool, dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B1601107 5-Aminobenzo[d]isoxazol-3(2H)-one CAS No. 73498-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZLNIKHHDHXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503619
Record name 5-Amino-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73498-28-9
Record name 5-Amino-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Aminobenzo D Isoxazol 3 2h One and Its Derivatives

Established Synthetic Pathways to the Benzo[d]isoxazolone Core

The construction of the fundamental benzo[d]isoxazolone skeleton is achieved through several key synthetic strategies.

Cyclization Reactions and Annulation Strategies

Cyclization reactions are a cornerstone in the synthesis of the benzo[d]isoxazolone core. A prevalent method involves the intramolecular cyclization of appropriately substituted precursors. For instance, the cyclocondensation of 2-aminophenols with carboxylic acids, often facilitated by heat or reagents like Lawesson's reagent under microwave irradiation, is a classic approach. nih.gov Another key strategy is the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which can be catalyzed by copper(I) under an oxygen atmosphere to yield benzo[d]isothiazol-3(2H)-ones, a related class of compounds. mdpi.com

Annulation strategies, particularly [4+1] annulation, have also emerged as powerful tools. A palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes facilitates the formation of 1,2-benzisoxazoles by activating the C-H bonds ortho to the phenol-derived O-N bonds. researchgate.netrsc.org This method allows for the concurrent construction of C-C and C=N bonds. researchgate.netrsc.org Similarly, a [4+1]-annulation of α-keto-stabilized sulfur ylides with N,N-bis(siloxy)enamines derived from aliphatic nitro compounds provides access to isoxazoline (B3343090) structures. researchgate.net

Multi-Component Reaction Approaches for Functionalized Isoxazolones

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to synthesize functionalized isoxazolones in a single step from three or more starting materials. mdpi.comscielo.br A common MCR involves the reaction between hydroxylamine (B1172632) hydrochloride, an aldehyde, and a β-ketoester. mdpi.comresearchgate.net This approach has been successfully employed to generate a variety of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com The use of various catalysts, including amine-functionalized cellulose (B213188) and acidic ionic liquids, can enhance the efficiency and greenness of these reactions. mdpi.comscielo.br Another example is the multicomponent reaction of malononitrile (B47326), hydroxylamine hydrochloride, and various aldehydes to produce 5-amino-isoxazole-4-carbonitriles. nih.gov

Reactants Catalyst/Medium Product Reference
Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes, Ethyl acetoacetate/ethyl 4-chloroacetoacetate, or ethyl 3-oxohexanoatePropylamine-functionalized cellulose (Cell-Pr-NH2) in water3,4-disubstituted isoxazol-5(4H)-one heterocycles mdpi.com
Malononitrile, Hydroxylamine hydrochloride, Aryl or heteroaryl aldehydesDeep eutectic solvent K2CO3/glycerol5-amino-isoxazole-4-carbonitriles nih.gov
Substituted aldehydes, Methyl acetoacetate, Hydroxylamine hydrochlorideFruit juices (e.g., Cocos nucifera L. juice)Substituted isoxazole (B147169) derivatives researchgate.net
Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehydeAcidic ionic liquidIsoxazol-5(4H)-one derivatives scielo.br

Regioselective Synthesis of Benzoisoxazolone Derivatives

Regioselectivity is critical when synthesizing specific isomers of benzoisoxazolone derivatives. The [3+2] cycloaddition reaction is a well-established method for the regioselective synthesis of isoxazoles. academie-sciences.fr For instance, the copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes with nitrile oxides leads to the formation of 3,5-disubstituted isoxazoles. academie-sciences.frresearchgate.net This approach has been utilized to link isoxazole rings to other scaffolds, such as 1,5-benzodiazepines, in a regioselective manner. academie-sciences.frresearchgate.net The regioselectivity of the reaction is often controlled by the nature of the reactants and the catalyst used. In some cases, the attack of a nucleophile, such as the sulfur atom in 2-aminothiophenol, on an epoxide ring proceeds with high regioselectivity, leading to the formation of specific benzothiazine isomers, a related heterocyclic system. researchgate.net

Functional Group Transformations and Derivatization Strategies

Once the core benzo[d]isoxazolone structure is in place, further functionalization can be achieved through various chemical transformations.

Chemical Modifications of the Amino Group

The amino group at the 5-position of the benzo[d]isoxazolone ring is a key handle for derivatization. Standard amine chemistry can be employed to introduce a wide range of substituents. For example, acylation reactions can be performed to introduce various acyl groups. While specific examples for 5-aminobenzo[d]isoxazol-3(2H)-one are not detailed in the provided search results, the general reactivity of anilines suggests that reactions such as N-alkylation, N-arylation, and sulfonylation would be feasible to generate a diverse library of derivatives. The synthesis of 5-amino-isoxazole-4-carbonitriles from multicomponent reactions provides a platform where the amino group is present for further modifications. nih.gov

Substitutions on the Fused Benzene (B151609) and Isoxazole Rings

Substitutions on both the fused benzene ring and the isoxazole ring are crucial for tuning the properties of the final compound. Palladium-catalyzed C-H activation provides a powerful method for introducing substituents onto the benzene ring. researchgate.net For instance, the palladium-catalyzed reaction of N-phenoxyacetamides with aldehydes allows for functionalization at the ortho position of the phenoxy group. researchgate.net The isoxazole ring itself can also be substituted. For example, in the synthesis of isoxazol-5(4H)-ones via MCRs, the choice of the starting aldehyde and β-ketoester determines the substituents at the 4- and 3-positions of the isoxazole ring, respectively. mdpi.comscielo.br Furthermore, derivatization can be achieved by modifying substituents already present. For instance, a chloromethyl group at the 3-position can be a precursor for further nucleophilic substitutions. mdpi.com

Synthesis of Hybrid Structures Incorporating the 5-Aminobenzo[d]isoxazolone Moiety

The fusion of the 5-aminobenzo[d]isoxazolone scaffold with other pharmacologically relevant heterocyclic systems is a key strategy in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic biological activities. This approach involves creating hybrid molecules that combine the structural features of the isoxazolone core with other rings known for their therapeutic properties.

Research has demonstrated the synthesis of various isoxazole-containing hybrids, providing a blueprint for how the 5-aminobenzo[d]isoxazolone moiety could be similarly utilized. For instance, isoxazoles have been linked to pyrrolo-benzodiazepines and 2,3-dihydroquinazolinones to create potent anticancer agents. nih.gov One such hybrid demonstrated the ability to disrupt microtubules and inhibit cyclin B1, proving effective against numerous human cancer cell lines. nih.gov

Another approach involves tethering the isoxazole ring to quinone-amino acid structures. nih.gov These syntheses often utilize 1,3-dipolar cycloaddition reactions to construct the isoxazole ring, followed by oxidation to generate the quinone moiety. nih.gov Similarly, C-nucleoside analogues have been created by linking a 1,2,3-triazole ring to an isoxazolidine (B1194047) system, a strategy designed to mimic pyrimidine (B1678525) nucleobases. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Methodologies

In line with the principles of green chemistry, recent advancements in the synthesis of isoxazole derivatives, including those related to this compound, have focused on the use of novel catalysts, alternative energy sources, and environmentally benign solvent systems. nih.gov These methods aim to improve reaction efficiency, shorten reaction times, and simplify work-up procedures while minimizing waste and the use of hazardous materials.

Catalytic Methods (e.g., Metal-Free, Metal-Catalyzed)

Both metal-catalyzed and metal-free approaches have been extensively developed for the synthesis of the isoxazole ring system. The (3+2) cycloaddition reaction between an alkyne and a nitrile oxide is a cornerstone of isoxazole synthesis. rsc.org While this reaction can proceed without a catalyst, various metal catalysts, such as copper(I) and ruthenium(II), have been employed to control regioselectivity and improve yields. rsc.org

However, concerns about the cost, toxicity, and environmental impact of heavy metals have spurred the development of metal-free alternatives. nih.gov One such method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), an organic base, to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This approach is notable for its tolerance of unprotected phenolic hydroxyl groups. rsc.org Other metal-free strategies involve the use of reagents like N-bromosuccinimide or trichloroisocyanuric acid (TCCA) to generate the key nitrile oxide intermediate in situ. nih.govnih.gov For example, the reaction of aryl aldehydes with hydroxylamine hydrochloride can be followed by treatment with TCCA to yield nitrile oxides, which then undergo cycloaddition. nih.gov

The following table summarizes different catalytic approaches for isoxazole synthesis.

Catalyst/ReagentReactantsProduct TypeKey Features
DBUAldoximes, Alkynes3,5-Disubstituted IsoxazolesMetal-free, tolerates unprotected phenols. rsc.org
Trichloroisocyanuric acid (TCCA)Aldehydes, Hydroxylamine hydrochloride, AlkenesIsoxazolinesMetal-free, ecological oxidant. nih.gov
Hydroxy(tosyloxy)iodobenzene (HTIB)Aldoximes, Alkynes3,5-Disubstituted IsoxazolesStable, easy to handle metal-free reagent. nih.gov
Sodium AscorbateAryl aldehydes, Hydroxylamine hydrochloride, Ketoesters4H-Isoxazol-5-onesMetal-free, uses a vitamin C derivative as a catalyst in water. nih.gov
Copper(I)Terminal alkynes, AzidesIsoxazolesClassic "click chemistry" catalyst for cycloadditions. eresearchco.com

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation as an alternative energy source offers a significant green advantage in chemical synthesis. Sonication can dramatically accelerate reaction rates, increase yields, and reduce the need for harsh reaction conditions. This technique has been successfully applied to the synthesis of isoxazole and isoxazoline derivatives. nih.govnih.gov

For instance, a highly efficient, one-pot, three-component synthesis of isoxazolines bearing sulfonamide groups was developed using ultrasound activation. nih.gov The methodology utilizes TCCA for the in-situ generation of nitrile oxides from aldehydes, which then react with alkenes. The use of ultrasound resulted in good to excellent yields and significantly shorter reaction times compared to conventional heating. nih.gov Another report describes the synthesis of 3-alkyl-5-aryl isoxazoles under catalyst-free conditions using ultrasound radiation, highlighting advantages such as mild conditions, high yields, and easier work-up. nih.gov A particularly relevant study details the ultrasound-assisted synthesis of isoxazolo[5,4-b]pyridines from 5-aminoisoxazoles, aryl glyoxals, and malononitrile in acetic acid, which serves as both the solvent and catalyst. researchgate.net

Application of Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents. acs.orgacs.org These solvents are characterized by their low vapor pressure, high thermal stability, and recyclability. lookchem.comscielo.br Their use can lead to enhanced reaction rates and yields, and in some cases, they can also act as catalysts.

The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. acs.orgacs.org This one-pot, three-step reaction proceeds efficiently, and the DES can be recycled up to five times without a significant drop in reaction yield. acs.org The study found that the presence of the DES was essential for the reaction to proceed. acs.org

Ionic liquids, such as 1-butyl-3-methylimidazolium ([BMIM]) salts, have also been employed for the synthesis of isoxazoles. nih.govresearchgate.net The reaction of a β-diketone with hydroxylamine in [BMIM]Br resulted in excellent yields of the corresponding isoxazole, and the ionic liquid could be recovered and reused. nih.govresearchgate.net Acidic ionic liquids have also been shown to catalyze the multicomponent synthesis of isoxazol-5(4H)-ones, with yields reaching up to 96%. scielo.br

The table below showcases examples of DES and IL systems used in isoxazole synthesis.

Solvent SystemReactantsProductYield
Choline chloride:urea (1:2)Aldehyde, Hydroxylamine, Alkyne3,5-Disubstituted IsoxazoleGood to Excellent acs.orgacs.org
[bmim]Br (1-butyl-3-methylimidazolium bromide)β-Diketone, Hydroxylamine hydrochloride3,5-Disubstituted IsoxazoleExcellent researchgate.net
Acidic Ionic LiquidBenzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideIsoxazol-5(4H)-one derivatives20-96% scielo.br
[HMIM][HSO4] (1-hexyl-3-methylimidazolium hydrogen sulfate)β-Enamino ketone, Hydroxylamine hydrochloridebis-IsoxazoleGood lookchem.com

Click Chemistry Approaches for Isoxazole Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The archetypal click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. However, the concept extends to other transformations, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes to form isoxazoles. rsc.orgeresearchco.com This reaction is a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles. eresearchco.com

The process involves the in situ generation of a nitrile oxide from a precursor, typically an aldoxime, which then rapidly reacts with an alkyne. eresearchco.com This approach has been used to synthesize a wide variety of isoxazole derivatives. eresearchco.com Furthermore, click chemistry principles have been applied to create complex molecular architectures. For example, a "click, then chelate" strategy has been used where the isoxazole ring is formed via a click reaction prior to metal chelation, demonstrating the utility of this reaction in creating functional molecules. acs.org Intramolecular cycloadditions of nitrile oxides, where the alkyne and the nitrile oxide precursor are part of the same molecule, provide an efficient route to fused polycyclic isoxazole systems. mdpi.com This intramolecular approach can be highly regioselective, leading to isoxazole substitution patterns that are often difficult to achieve through intermolecular reactions. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 5 Aminobenzo D Isoxazol 3 2h One

Mechanistic Investigations of Benzoisoxazolone Ring Formation

The construction of the benzo[d]isoxazol-3(2H)-one ring system can be achieved through several synthetic pathways, with the key step typically involving an intramolecular cyclization. One common strategy begins with appropriately substituted benzene (B151609) derivatives.

For instance, the synthesis of the core structure can be initiated from methyl salicylate (B1505791). researchgate.net Treatment of methyl salicylate with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide (B78521) leads to the formation of N,2-dihydroxybenzamide. researchgate.net This intermediate possesses the necessary hydroxyl and hydroxamic acid functionalities in an ortho arrangement. The subsequent ring closure to form the benzo[d]isoxazol-3(2H)-one is accomplished by treating the N,2-dihydroxybenzamide with a dehydrating agent such as thionyl chloride in a suitable solvent like tetrahydrofuran. researchgate.net The mechanism involves the activation of the hydroxyl group by thionyl chloride, followed by an intramolecular nucleophilic attack by the nitrogen of the hydroxamic acid, and subsequent elimination to yield the cyclic product.

Another established method for the synthesis of the parent benzisoxazole ring involves the reaction of salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid. wikipedia.org This reaction proceeds at room temperature under basic conditions. The mechanism likely involves the formation of an oxime intermediate from the salicylaldehyde, followed by an intramolecular cyclization with the loss of a sulfite (B76179) leaving group.

A multi-step synthesis for N-phenylbenzo[d]isoxazole-3-carboxamide derivatives has also been reported, which involves as a key step a ring-forming condensation. nih.gov While the specific starting materials for the ring formation are not detailed in the abstract, it underscores the importance of condensation reactions in building this heterocyclic system.

Table 1: Key Intermediates and Reagents in Benzoisoxazolone Ring Synthesis

Starting Material Key Intermediate Cyclization Reagent Product Reference
Methyl Salicylate N,2-dihydroxybenzamide Thionyl Chloride Benzo[d]isoxazol-3(2H)-one researchgate.net
Salicylaldehyde Oxime intermediate (self-cyclizing) Benzisoxazole wikipedia.org

Reactivity of the Isoxazole (B147169) Ring System and its Fused Analogs

The isoxazole ring, including its fused benzo analogs, exhibits a characteristic reactivity profile dominated by the susceptibility of the N-O bond to cleavage. researchgate.net This bond is relatively weak and can be broken under various conditions, particularly reductive or basic environments, making the isoxazole ring a useful masked form of various difunctional compounds. researchgate.net

A notable reaction is the Kemp elimination, where the application of a strong base can cleave the N-O bond of a benzisoxazole to generate a 2-hydroxybenzonitrile (B42573) species. wikipedia.org This transformation highlights the lability of the heterocyclic ring under basic conditions.

Furthermore, reductive cleavage of the isoxazole ring is a well-documented process. For example, the anticonvulsant drug zonisamide, which contains a 1,2-benzisoxazole (B1199462) ring, undergoes metabolic reductive ring scission. researchgate.net This process is proposed to involve a two-electron reductive cleavage of the N-O bond, leading to an imine intermediate that is subsequently hydrolyzed. researchgate.net The greater electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring is a key factor contributing to this facile reductive cleavage. researchgate.net

In addition to ring-opening, the isoxazole ring can undergo other transformations such as alkylation and N-methylation. researchgate.net The stability of the ring system under certain conditions allows for the manipulation of substituents, yet it can be readily cleaved when desired, making it a versatile synthetic intermediate. researchgate.net Fused isoxazoles, in general, are recognized for their unique structural properties and their utility as precursors in the design of a wide range of biologically active molecules. mdpi.com

Transformations Involving the Amino Functionality

The amino group at the 5-position of the benzo[d]isoxazol-3(2H)-one ring is a key site for derivatization, allowing for the introduction of a wide array of substituents and the synthesis of new chemical entities. This functionality behaves as a typical aromatic amine, undergoing reactions such as acylation, alkylation, and diazotization.

Studies on related amino-isoxazole systems provide insight into the reactivity of this functional group. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as a non-proteinogenic amino acid in peptide synthesis. nih.govmdpi.com This demonstrates that the amino group can participate in amide bond formation. Interestingly, under certain conditions, the amino group of the 5-amino-3-methyl-isoxazole ring can exhibit reduced reactivity, acting more like an imine group. mdpi.com

In other contexts, the amino group is readily transformed. For instance, the synthesis of 3-cyano-1,5-benzodiazepine C-nucleosides involves the reaction of an isoxazole carbaldehyde with 1,2-diaminobenzenes. nih.gov This reaction proceeds through the formation of a Schiff base, highlighting the ability of an amino group to react with a carbonyl functionality. nih.gov While this example involves a diaminobenzene reacting with an isoxazole derivative, it illustrates a fundamental reaction type applicable to the amino group of 5-aminobenzo[d]isoxazol-3(2H)-one.

The amino group can also be a key element in the pharmacophore of biologically active molecules. In a series of antitubercular compounds, the (thiazol-4-yl)isoxazole-3-carboxamide core was kept intact while modifications were made elsewhere, but the initial presence of an amino group on a thiazole (B1198619) ring attached to the isoxazole was a starting point for derivatization. nih.gov

Studies on Regioselectivity and Stereoselectivity in Derivatives

The synthesis of derivatives of this compound often requires careful control of regioselectivity, particularly when introducing additional substituents onto the benzene ring or modifying the isoxazole system.

In the synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes, regioselectivity is a critical consideration. nih.govedu.krd The orientation of the dipole and dipolarophile determines the substitution pattern of the resulting isoxazole ring. For instance, the use of enamines as dipolarophiles in nitrile oxide cycloadditions generally leads to regioselective cycloaddition. nih.gov

When considering electrophilic substitution on the benzene ring of this compound, the directing effects of the existing substituents—the amino group and the fused isoxazolone ring—will govern the position of incoming groups. The powerful activating and ortho-, para-directing effect of the amino group would be expected to dominate, directing electrophiles to the positions ortho and para to it (C4 and C6).

An example of high regioselectivity is observed in the synthesis of 3-cyano-1,5-benzodiazepine C-nucleosides, where the treatment of an isoxazole carbaldehyde with 1,2-diamino-4-nitrobenzene yielded a single Schiff's base regioisomer in high yield. nih.gov Similarly, the functionalization of new isoxazole systems synthesized from (Z)-2-benzylidenebenzofuran-3(2H)-one demonstrated specific reactivity at the hydroxy group, leading to ester-functionalized isoxazoles. mdpi.com

Stereoselectivity becomes a factor when chiral centers are introduced into derivatives of this compound. While the parent molecule is achiral, reactions at the isoxazolone ring or on substituents can create stereocenters. For example, the synthesis of new functionalized isoxazoles from aurones involved a 1,3-dipolar cycloaddition, a reaction class where stereoselectivity can be controlled through the choice of reagents and reaction conditions. mdpi.com

Structural Elucidation and Characterization Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Each technique provides unique pieces of the structural puzzle, and together they offer a comprehensive picture of the atomic arrangement and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Aminobenzo[d]isoxazol-3(2H)-one, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the amine (-NH₂) protons, and the N-H proton of the isoxazolone ring. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the neighboring protons for each signal.

¹³C NMR (Carbon-13 NMR): This method detects the different types of carbon atoms in the molecule. libretexts.org Each unique carbon atom in this compound, including those in the benzene ring, the carbonyl group (C=O), and the C-O bond of the isoxazole (B147169) ring, would produce a distinct signal. libretexts.org The chemical shift of each signal would provide clues about the electronic environment of the carbon atom. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: The amine (-NH₂) and amide (-NH-) groups would exhibit characteristic stretches in the region of 3200-3600 cm⁻¹.

C=O stretching: The carbonyl group of the isoxazolone ring would show a strong absorption band, typically in the range of 1690-1760 cm⁻¹. libretexts.org

C=C stretching: The aromatic ring would display absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

C-N and C-O stretching: These single bond stretches would appear in the fingerprint region (below 1400 cm⁻¹).

A hypothetical table of expected IR absorption bands is presented below.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amine & Amide)3200 - 3600
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Lactam)1690 - 1760
C=C Stretch (Aromatic)1400 - 1600

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. msu.eduyoutube.com

Molecular Ion Peak (M⁺): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (150.13 g/mol ). chemscene.com

Fragmentation Pattern: The molecule would break apart in a predictable manner upon ionization, and the resulting fragment ions would be detected. youtube.com The analysis of these fragments can help to confirm the presence of the benzoisoxazole core and the amino substituent.

A hypothetical table of expected mass spectral data is shown below.

m/z ValueInterpretation
150Molecular Ion [M]⁺
122Loss of CO
94Loss of CO and N₂

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single crystal X-ray diffraction analysis would yield a detailed structural model. The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the crystal, which in turn reveals the positions of the individual atoms.

The data obtained from X-ray crystallography would allow for the creation of a precise 3D model of the molecule and the analysis of its crystal packing. While no specific crystallographic data for this compound has been publicly reported, a hypothetical data table is presented to illustrate the type of information that would be obtained.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)14.3
β (°)105
Volume (ų)610
Z4
Calculated Density (g/cm³)1.63

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. Such studies on related isoxazolone systems have been used to investigate structure, tautomerism, and antioxidant mechanisms. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Pathways

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the theoretical elucidation of reaction mechanisms. For 5-Aminobenzo[d]isoxazol-3(2H)-one, this could involve modeling its synthesis or degradation pathways. For example, the synthesis of isoxazole (B147169) derivatives often involves cycloaddition reactions or condensations. mdpi.com Computational studies can identify transition states, calculate activation energies, and determine the most favorable reaction pathways, corroborating or guiding experimental work. nih.gov Studies on the photochemistry of isoxazoles, for instance, have used nonadiabatic ab initio molecular dynamics to trace complex photoisomerization pathways. rsc.org

Conformational and Tautomeric Studies

The this compound structure contains both amine and lactam functionalities, making it susceptible to tautomerism. The "(2H)" designation indicates the position of the hydrogen on the nitrogen at position 2 of the isoxazole ring, but other tautomeric forms, such as the enol form (5-amino-3-hydroxybenzo[d]isoxazole), could exist. DFT calculations are highly effective at determining the relative energies and stabilities of different tautomers and conformers in various environments (gas phase or solution). nih.gov Research on analogous isoxazolone and pyrazolone (B3327878) systems has shown that while one tautomer may be most stable, the energy differences to other forms can be small, influencing the molecule's chemical behavior and biological interactions. nih.gov

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling techniques are essential for understanding how a molecule like this compound might interact with biological targets such as proteins or enzymes.

Ligand-Receptor Interaction Analysis and Pharmacophore Mapping

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active site of a relevant biological target. Subsequent analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding. iaamonline.orgbibliotekanauki.pl

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. By comparing the structures of active molecules, a pharmacophore model can be developed. For the broader class of isoxazoles, pharmacophore models have been constructed to understand their interaction with targets like the System xc- transporter. umt.edu Such a model for benzo[d]isoxazol-3-ones could guide the design of new, more potent derivatives. chronobiologyinmedicine.org

Binding Affinity and Docking Score Predictions

Docking programs calculate a "docking score," which is an estimate of the binding affinity (ΔG) between the ligand and the receptor. bibliotekanauki.pl These scores are used to rank potential drug candidates and prioritize them for further experimental testing. For example, docking studies on various isoxazole derivatives against targets like cyclooxygenase (COX) enzymes or microbial proteins have used docking scores to predict inhibitory potential. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic view of the stability of the binding pose and can be used to calculate binding free energies with greater accuracy using methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA). chronobiologyinmedicine.orgnih.gov

While specific data tables for this compound are not available, the table below illustrates the type of data generated from docking studies on related isoxazole compounds, showing predicted binding affinities for various protein targets.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Isoxazole-carboxamideCOX-2-Arg513, Tyr385, Ser530
Trihalomethylated IsoxazolinesCYP51 (antifungal target)-9.15 to -10.58-
Imidazo-isoxazoleα-amylase-5.50-

This table is illustrative and based on findings for related isoxazole derivatives, not this compound.

In Silico Screening and Virtual Library Design for Bioactive Compounds

In the quest for new therapeutic agents, in silico screening and the design of virtual libraries have become indispensable tools. For a core structure like this compound, these computational techniques allow for the exploration of a vast chemical space to identify derivatives with enhanced biological activity.

The process often begins with the creation of a virtual library of compounds derived from the this compound scaffold. This is achieved by systematically modifying the core structure with a variety of functional groups at different positions. The design of these libraries can be guided by known structure-activity relationships (SAR) of similar molecules or by exploring a diverse range of chemical substituents to maximize the chemical diversity of the library. Unnatural amino acids, for instance, have been utilized as building blocks in constructing combinatorial libraries for drug discovery. nih.gov

Once the virtual library is established, in silico screening methods are employed to predict the biological activity of the designed compounds. A common approach is molecular docking, which simulates the binding of each molecule in the library to the active site of a specific biological target, such as an enzyme or a receptor. nih.gov For example, in studies of other isoxazole derivatives, molecular docking has been used to investigate their binding modes and predict their affinity for targets like Ribosomal protein S6 kinase beta-1 (S6K1), which is implicated in cancer. nih.gov The binding affinity and the predicted interactions, such as hydrogen bonds and hydrophobic interactions, are used to rank the compounds in the virtual library. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. researchgate.net By developing a QSAR model for a series of isoxazole derivatives with known activities, it is possible to predict the activity of new, untested compounds from the virtual library. researchgate.net These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. researchgate.net

The ultimate goal of in silico screening and virtual library design is to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the discovery of new bioactive compounds based on the this compound scaffold.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

A promising drug candidate must not only exhibit high efficacy but also possess favorable pharmacokinetic and safety profiles. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. Computational models play a significant role in forecasting the ADMET profile of compounds like this compound and its derivatives, helping to identify potential liabilities before committing to extensive preclinical and clinical studies.

Various computational tools and models are available to predict a wide range of ADMET properties. These predictions are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), solubility, and polar surface area.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₇H₅N₃O₂
Molecular Weight163.14 g/mol
LogP0.85
Polar Surface Area85.2 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds0

Note: The values in this table are computationally predicted and may vary depending on the software and model used.

Based on these fundamental properties, more complex ADMET characteristics can be estimated. For instance, oral bioavailability, a key parameter for orally administered drugs, is often predicted using rules such as Lipinski's Rule of Five.

Table 2: Predicted ADMET Properties of this compound

ADMET ParameterPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution
Blood-Brain Barrier PenetrationLow
Plasma Protein BindingModerate to High
Metabolism
Cytochrome P450 2D6 InhibitionNon-inhibitor
Cytochrome P450 3A4 InhibitionNon-inhibitor
Excretion
Renal Organic Cation Transporter 2Substrate
Toxicity
AMES MutagenicityNon-mutagenic
hERG InhibitionLow risk

Disclaimer: The data presented in this table is for illustrative purposes and represents typical ADMET predictions generated by computational models. It is not based on experimental testing of this compound.

The prediction of potential toxicity is a particularly crucial aspect of in silico ADMET assessment. Models can forecast various toxicological endpoints, including mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. Early identification of potential toxicity risks allows for the modification of the chemical structure to mitigate these liabilities.

Medicinal Chemistry and Pharmacological Research Applications

Biological Significance of the Benzo[d]isoxazolone Moiety as a Pharmacophore

The benzo[d]isoxazolone moiety is a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities. nih.govmdpi.comresearchgate.net Its five-membered isoxazole (B147169) ring, containing adjacent nitrogen and oxygen atoms, allows for various non-covalent interactions, which are crucial for binding to biological targets. edu.krd This heterocyclic system is found in several natural products and has been incorporated into a number of commercially available drugs, highlighting its therapeutic relevance. researchgate.netresearchgate.net The versatility of the isoxazole ring system also makes it a valuable intermediate in the synthesis of other bioactive compounds. mdpi.com

The disubstituted and trisubstituted isoxazoles, in particular, have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, antioxidant, anticancer, and central nervous system activities. researchgate.net The structural features of the isoxazole ring enable interactions such as hydrogen bonding and π-π stacking, contributing to its ability to bind to a variety of enzymes and receptors. researchgate.net This inherent biological activity and synthetic accessibility have made the benzo[d]isoxazolone core a focal point for the development of novel therapeutic agents.

Exploration of Diverse Pharmacological Activities of 5-Aminobenzo[d]isoxazol-3(2H)-one Derivatives

The addition of an amino group at the 5-position of the benzo[d]isoxazolone ring provides a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives have been investigated for a multitude of pharmacological activities, demonstrating the broad therapeutic potential of this chemical class.

Anticancer Activity and Underlying Mechanisms (e.g., Tyrosine Kinase Inhibition, Cell Cycle Modulation)

Derivatives of this compound have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth. nih.govnih.gov One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell proliferation and survival. nih.govacs.orgnih.gov

A series of 3-amino-benzo[d]isoxazoles featuring a diphenyl urea (B33335) moiety at the 4-position have been shown to potently inhibit both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs. nih.gov One notable compound from this series demonstrated significant in vivo efficacy in a human fibrosarcoma tumor growth model. nih.gov The isoxazole ring is a key component in compounds that act as inhibitors for a range of targets implicated in cancer, including tyrosine kinases. researchgate.net

Furthermore, some isoxazole derivatives have been found to induce cell cycle arrest, a critical process in controlling cell proliferation. acs.orgnih.gov For instance, certain quinazolinone derivatives incorporating a benzo[d]thiazolyl moiety have been shown to induce G1 phase arrest in lung cancer cells. acs.orgnih.gov Other isoxazole-containing compounds have been reported to induce apoptosis (programmed cell death) in various cancer cell lines. mdpi.comnih.gov The anticancer activity of isoxazole derivatives is often attributed to their ability to interfere with signaling pathways crucial for cancer cell survival and proliferation. nih.gov

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound ClassTarget/MechanismCancer Cell Line(s)Key Findings
3-Amino-benzo[d]isoxazolesVEGFR and PDGFR inhibitionHT1080 (human fibrosarcoma)Potent inhibition of tumor growth in vivo. nih.gov
Quinazolinone derivativesALK/PI3K/AKT signaling inhibition, G1 phase arrestA549 (lung cancer)Significant antiproliferative activity. acs.orgnih.gov
3,4-IsoxazolediamidesApoptosis inductionK562 (erythroleukemia), U251-MG, T98G (glioblastoma)Significant antiproliferative and pro-apoptotic activities. nih.gov
Isoxazole-chenodeoxycholic acid conjugatesApoptosis induction (caspase-3/7 activation), G2/M cell cycle arrestA-549 (lung cancer)Potent cytotoxicity. mdpi.com

Antimicrobial and Antifungal Efficacy

The isoxazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.comnih.gov Several clinically used antibiotics, such as oxacillin, cloxacillin, and dicloxacillin, contain the isoxazole ring, underscoring its importance in this therapeutic area. mdpi.comresearchgate.net

Research has demonstrated that various derivatives of this compound exhibit significant activity against a range of bacteria and fungi. nih.gov The antimicrobial properties of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some isoxazole derivatives have been shown to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes. The broad-spectrum potential of isoxazole derivatives makes them attractive candidates for the development of new treatments for infectious diseases. mdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Potential

Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.govsemanticscholar.org

Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have revealed their ability to modulate immune responses. nih.gov These compounds have been shown to affect lymphocyte proliferation and the production of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.govmdpi.com The immunomodulatory effects can be either stimulatory or inhibitory, depending on the specific derivative and the cellular context. nih.gov This dual activity suggests their potential application in a variety of conditions, from boosting immune responses in infections to suppressing them in autoimmune diseases. nih.gov

Enzyme Inhibition Studies (e.g., Factor Xa, sPLA2, COX-2, HDAC)

The versatility of the benzo[d]isoxazolone scaffold has led to its exploration as an inhibitor of various enzymes implicated in disease.

Factor Xa: Isoxazole and isoxazoline (B3343090) derivatives have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. nih.govnih.gov Inhibition of Factor Xa is a key strategy for the prevention and treatment of thrombosis. nih.gov Non-benzamidine isoxazoline derivatives have shown high affinity for Factor Xa, with some compounds exhibiting K(i) values in the nanomolar range. nih.gov

sPLA2: Secretory phospholipase A2 (sPLA2) is an enzyme involved in inflammatory processes and has been linked to cancer. nih.gov Isoxazole derivatives, particularly those with electron-withdrawing groups on a phenyl ring, have demonstrated potent sPLA2 inhibitory activity. nih.gov

COX-2: As mentioned previously, many isoxazole derivatives are selective inhibitors of COX-2, an enzyme that plays a major role in inflammation and pain. nih.govsemanticscholar.orgnih.govresearchgate.net The design of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org

HDAC: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. nih.govunimore.itnih.gov Recently, 3-hydroxy-isoxazole has been identified as a novel zinc-binding group for the development of HDAC6 inhibitors. nih.govunimore.itresearchgate.net Some of these derivatives have shown good potency in inhibiting HDAC6. nih.govunimore.it

Table 2: Enzyme Inhibition by Isoxazole Derivatives

EnzymeCompound ClassKey Findings
Factor XaNon-benzamidine isoxazoline derivativesPotent and selective inhibition with nanomolar K(i) values. nih.gov
sPLA2Indole-containing isoxazolesSignificant in vitro and in vivo inhibitory activity. nih.gov
COX-2Diaryl isoxazolesSub-micromolar selective inhibition. researchgate.net
HDAC63-Hydroxy-isoxazole derivativesNovel zinc-binding group with good inhibitory potency. nih.govunimore.it

Anticonvulsant and Neuroactive Properties (e.g., AMPAR Modulators)

The benzo[d]isoxazolone scaffold has also been investigated for its effects on the central nervous system, particularly in the context of epilepsy and other neurological disorders. nih.gov Some isoxazole derivatives have shown anticonvulsant activity in preclinical models.

A significant area of research has focused on the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are the primary mediators of fast excitatory neurotransmission in the brain. nih.govresearchgate.net Dysregulation of AMPA receptors is implicated in various neurological conditions. nih.gov Isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptors, meaning they can reduce receptor activity without directly blocking the glutamate (B1630785) binding site. nih.govmdpi.commdpi.com This modulation of AMPA receptor function presents a promising therapeutic strategy for conditions associated with excessive glutamatergic signaling, such as epilepsy and chronic pain. nih.govnih.gov

Antiviral and Antitubercular Activities

The benzo[d]isoxazol-3(2H)-one scaffold is a significant platform in the pursuit of new antiviral and antitubercular therapies. Extensive research has been dedicated to synthesizing and assessing a variety of its derivatives, revealing their capacity to hinder the replication of different viruses and suppress the growth of Mycobacterium tuberculosis.

A notable area of investigation involves N-substituted benzo[d]isoxazol-3(2H)-one derivatives for their antiviral capabilities. For example, compounds that feature a 1,2,3-triazole ring connected to the benzoisoxazolone core through various spacing units have demonstrated effectiveness against the Tobacco Mosaic Virus (TMV). Derivatives with a simple methylene (B1212753) bridge as the spacer have shown particularly significant antiviral efficacy.

In the fight against tuberculosis, benzo[d]isoxazolone derivatives have also become a key focus. Research efforts have centered on altering the primary structure to boost inhibitory action against Mycobacterium tuberculosis H37Rv. One successful method included the creation of 2-((5-nitro-1,3,4-thiadiazol-2-yl)methyl)benzo[d]isoxazol-3(2H)-one and its related N-substituted versions. These compounds have been tested for their effectiveness in vitro, with some displaying encouraging minimum inhibitory concentrations (MICs). The placement of various substituents on the nitrogen atom of the benzoisoxazolone ring facilitates a methodical exploration of how these modifications influence antitubercular strength.

Antidiabetic, Antioxidant, and Other Therapeutic Applications

Beyond their use against microbes, derivatives of this compound have been examined for a range of other medical uses, including as treatments for diabetes and as antioxidants.

The antioxidant capabilities of benzo[d]isoxazol-3(2H)-one derivatives have been a topic of scientific inquiry. Certain synthesized compounds have shown they can neutralize free radicals, suggesting they could be beneficial in addressing conditions related to oxidative stress. The antioxidant strength is typically measured by standard tests like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

In terms of antidiabetic research, particular derivatives have been engineered and produced to block key enzymes in glucose metabolism. For instance, some benzoisoxazolone derivatives have been researched for their capacity to inhibit α-glucosidase, an enzyme essential for digesting carbohydrates. Blocking this enzyme can aid in controlling high blood sugar levels after meals.

This class of compounds is also being assessed for other therapeutic roles, such as potential anticancer and anti-inflammatory drugs. The adaptability of the benzoisoxazolone structure enables the creation of a wide array of chemical libraries, which can then be tested against numerous biological targets to find new medical applications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for enhancing the biological effectiveness of the this compound structure. These studies systematically look into how chemical changes to the main structure affect the compound's strength and selectivity.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological effects of benzo[d]isoxazol-3(2H)-one derivatives are strongly influenced by the type and placement of substituents on the aromatic ring and the nitrogen atom. For example, in creating antitubercular drugs, adding a nitro group at the 5-position of the benzisoxazole ring has been identified as a critical factor for activity.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is used to pinpoint the vital structural elements a molecule needs to interact with a particular biological target. For the benzo[d]isoxazol-3(2H)-one group of compounds, several important pharmacophoric features have been recognized. The isoxazolone ring itself frequently serves as a key hydrogen-bond acceptor and can engage in other non-covalent interactions with the target protein.

The aromatic section of the benzoisoxazolone core offers a base for hydrophobic interactions. The existence and location of substituents on this ring are vital for defining the molecule's shape and electronic arrangement, which in turn affects its binding strength and selectivity. For instance, in certain enzyme-inhibiting functions, a particular pattern of substitution on the benzene (B151609) ring is required to get the best interaction with the active site.

Molecular Targets and Cellular Signaling Pathways Modulated by Benzoisoxazolones

The wide range of biological activities of benzo[d]isoxazol-3(2H)-one derivatives comes from their capacity to interact with numerous molecular targets and influence various cellular signaling pathways.

Regarding their anticancer properties, certain benzoisoxazolone derivatives have been discovered to target enzymes and proteins essential for the growth and survival of cancer cells. For instance, some compounds have demonstrated the ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis. By blocking these kinases, the compounds can interrupt the signaling chains that fuel tumor development.

Moreover, some derivatives have been found to trigger apoptosis (programmed cell death) in cancer cells. This is frequently accomplished by altering the expression of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. The particular cellular pathways that are impacted can differ based on the chemical makeup of the derivative and the type of cancer cell being examined.

Development of Prodrugs and Molecular Hybridization Strategies for Enhanced Efficacy

To boost the pharmacokinetic characteristics and therapeutic effectiveness of this compound derivatives, scientists have utilized prodrug and molecular hybridization methods.

A prodrug is a compound that is inactive or has low activity and is transformed into an active drug inside the body. This technique can be employed to address problems like poor solubility, low bioavailability, or off-target toxicity. For benzoisoxazolone derivatives, prodrug tactics could entail altering the main structure with a temporary group that is removed in the body to set free the active pharmacophore.

Molecular hybridization merges two or more pharmacophores into one molecule to form a hybrid compound with a dual or combined mode of action. This approach has been used with the benzoisoxazolone structure to heighten its therapeutic possibilities. For example, by connecting a benzoisoxazolone part with another recognized anticancer or antimicrobial substance, it is feasible to create hybrid molecules that can bypass drug resistance or show greater strength. These hybrid compounds might target several pathways at once, resulting in a more potent therapeutic effect.

Advanced Applications and Materials Science Research

Utilization of 5-Aminobenzo[d]isoxazol-3(2H)-one as a Building Block for Complex Molecules

The benzisoxazole scaffold is a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical industry. nih.gov The parent compound, 1,2-benzisoxazole (B1199462), is a heterocyclic molecule primarily used as a starting point to build larger, often bioactive, compounds. researchgate.net Its aromaticity lends it stability, while its heterocyclic nature provides reactive sites for further functionalization. researchgate.netwikipedia.org The addition of an amino group at the 5-position, as in this compound, introduces a key nucleophilic center, significantly enhancing its utility as a versatile building block for creating a diverse array of more complex structures.

Research has demonstrated the successful synthesis of numerous benzisoxazole derivatives with significant therapeutic potential. Functionalized benzisoxazoles are integral to a variety of pharmaceutical drugs, including anticonvulsants and certain antipsychotics like risperidone (B510) and paliperidone. wikipedia.org The synthesis of these complex molecules often involves modifying the core benzisoxazole structure. For instance, studies have detailed the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown marked anticonvulsant activity. nih.gov Research into these derivatives also noted that substituting other groups at the 5-position, where the amino group resides in the target compound, can significantly alter the molecule's biological activity and neurotoxicity. researchgate.netnih.gov

More recent and advanced applications continue to leverage this scaffold. In a 2025 study, a novel benzisoxazole-based ligand was instrumental in the discovery of TQ-3959, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader for treating B-cell malignancies. acs.org This highlights the role of the benzisoxazole structure as a critical component in cutting-edge therapeutic modalities. The versatility of the scaffold allows for the strategic attachment of linkers and other functional components, essential for the mechanism of action in such complex molecules. acs.org

Starting Scaffold/DerivativeType of Complex Molecule SynthesizedReported Application/ActivityReference
Benzisoxazole CoreFunctionalized Benzisoxazoles (e.g., Risperidone)Antipsychotic Medication wikipedia.org
3-(Bromomethyl)-1,2-benzisoxazole3-(Sulfamoylmethyl)-1,2-benzisoxazole DerivativesAnticonvulsant nih.gov
Benzoxazole DerivativesVEGFR-2 InhibitorsAnticancer (Anti-proliferative) nih.gov
Benzisoxazole-based CRBN LigandBTK PROTAC Degrader (TQ-3959)Potential treatment for B-Cell Malignancies acs.org

Integration into Functional Materials and Supramolecular Assemblies

The application of benzisoxazole compounds extends beyond discrete molecules into the field of materials science. nih.gov The inherent properties of the benzisoxazole ring system, such as its planarity and electron distribution, make it an attractive candidate for integration into functional materials and supramolecular structures. These are ordered molecular systems that form through non-covalent interactions.

Recent research has provided insight into the specific interactions that enable benzisoxazole derivatives to form larger assemblies. Computational modeling studies on a novel benzisoxazole-based CRBN ligand demonstrated that the benzisoxazole moiety engages in enhanced π–π stacking interactions with key amino acid residues (specifically histidine and tryptophan) within the CRBN E3 ligase protein. acs.org These stacking interactions are a fundamental driving force in the formation of stable supramolecular structures. Furthermore, the isoxazole (B147169) oxygen atom was observed to participate in a water-mediated hydrogen bond, which helps to stabilize the entire binding pocket. acs.org Such specific, directional, non-covalent interactions are crucial for designing self-assembling molecular systems and functional materials where precise orientation is required. The strategic positioning of substituents on the benzisoxazole ring can be used to control these interactions and guide the assembly of complex architectures. acs.org

Compound/MoietyObserved InteractionRelevance to Materials ScienceReference
Benzisoxazole Moietyπ–π StackingFundamental for building supramolecular assemblies and stabilizing material structures. acs.org
Isoxazole Oxygen AtomWater-mediated Hydrogen BondingContributes to the stability and specific conformation of molecular assemblies. acs.org

Role in Catalysis and Chemical Probe Development

While there is limited information on this compound itself acting as a catalyst, its derivatives are central to the development of sophisticated chemical probes. These are specialized molecules designed to interact with and help researchers understand biological systems.

The development of molecules that can selectively target and modulate the activity of proteins is a key area of chemical biology. Benzoxazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov These molecules act as probes to study the effects of VEGFR-2 inhibition on cancer cell lines, leading to reduced proliferation and migratory potential in endothelial cells. nih.gov

A more advanced example is the use of benzisoxazole derivatives in PROTACs. acs.org A PROTAC is a highly advanced chemical probe designed to bind to a specific target protein and an E3 ubiquitin ligase simultaneously, leading to the degradation of the target protein. The discovery of the BTK PROTAC degrader TQ-3959, which incorporates a novel benzisoxazole-based ligand, exemplifies this approach. acs.org In this context, the benzisoxazole-containing molecule acts as a probe to induce and study the effects of targeted protein degradation, a powerful technique in modern drug discovery and chemical biology. acs.org

Conclusion and Future Research Directions

Current Challenges and Limitations in 5-Aminobenzo[d]isoxazol-3(2H)-one Research

Despite the promise of this compound derivatives, several challenges impede their development. A primary hurdle lies in their synthesis. While various methods exist for the creation of isoxazole-containing compounds, the development of efficient and environmentally friendly procedures remains a key focus for organic and medicinal chemists. mdpi.com Traditional synthesis techniques can be complex, and the purification of final products without resorting to chromatographic methods can be difficult. mdpi.com

Furthermore, structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of these compounds, can be extensive and resource-intensive. For instance, research on related 3-aminobenzo[d]isoxazoles as receptor tyrosine kinase inhibitors required the synthesis and evaluation of a large series of compounds to identify potent and orally bioavailable candidates. nih.gov This highlights the need for more streamlined approaches to identify promising lead compounds.

Another limitation is the potential for off-target effects and the need for high selectivity. While some derivatives have shown potent inhibitory activity against specific targets, ensuring selectivity against a panel of related biological targets is a significant undertaking. This is particularly important in fields like oncology, where inhibiting multiple pathways can be beneficial but also lead to increased toxicity.

Emerging Trends and Novel Methodologies in the Field

In response to the challenges, researchers are actively exploring innovative approaches to the synthesis and application of isoxazole (B147169) derivatives. A significant trend is the development of green chemistry methodologies. This includes the use of water as a solvent, which is both environmentally friendly and can facilitate product purification. mdpi.comnih.gov One-pot, multi-component reactions (MCRs) are also gaining traction as they offer a rapid and efficient way to generate diverse libraries of heterocyclic compounds from simple starting materials. mdpi.com Catalysts are also evolving, with a move towards more sustainable options like amine-functionalized cellulose (B213188). mdpi.comresearchgate.net

In the realm of synthetic strategy, novel methods for constructing the core isoxazole ring and its fused variants are continuously being reported. For example, a regioselective approach to novel functionalized bis(isoxazoles) has been developed using a heterocyclization reaction of electrophilic alkenes. mdpi.com This method allows for the synthesis of a wide range of derivatives with various linkers. mdpi.com Additionally, 1,3-dipolar cycloaddition reactions remain a versatile tool for synthesizing isoxazole derivatives. edu.krdnih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to rationalize experimental results and guide the design of new compounds with improved potency and selectivity. mdpi.com These in silico techniques can help predict the binding affinity of ligands to their target proteins, thereby accelerating the drug discovery process.

Potential for Translational Research and Drug Development Pipelines

The therapeutic potential of this compound and its analogs is vast, with applications spanning multiple disease areas. The isoxazole scaffold is present in a number of approved drugs, highlighting its clinical relevance. mdpi.comedu.krdresearchgate.net

Derivatives of the closely related 3-aminobenzo[d]isoxazole have shown promise as potent and selective inhibitors of coagulation factor Xa, suggesting their potential as anticoagulants for the treatment of thromboembolic diseases. nih.gov Furthermore, a series of 3-aminobenzo[d]isoxazoles have been identified as multitargeted inhibitors of receptor tyrosine kinases, including VEGFR and PDGFR families. nih.gov One such compound demonstrated significant in vivo efficacy in models of tumor growth, indicating potential for development as an anticancer agent. nih.gov

The broader class of isoxazoles has demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties. researchgate.netnih.govnih.gov For instance, certain isoxazole derivatives have shown potent inhibitory activity against cancer cell lines and have been investigated for their role in Alzheimer's disease. mdpi.comnih.gov The development of novel isoxazole-based compounds as positive allosteric modulators of AMPA receptors also holds promise for the treatment of neurodegenerative diseases. mdpi.com

The journey from a promising laboratory finding to a clinically approved drug is long and arduous. However, the continued innovation in synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships, positions this compound and its derivatives as a valuable scaffold for future drug discovery efforts.

Q & A

Q. What are the standard synthetic routes for preparing 5-aminobenzo[d]isoxazol-3(2H)-one and its derivatives?

The synthesis typically involves functionalizing the isoxazolone core via nucleophilic substitution or coupling reactions. For example:

  • Method F (): React 5-substituted isoxazol-3-ol derivatives (e.g., 5-(pentan-2-yl)isoxazol-3-ol) with acyl chlorides (e.g., 1-pyrrolidinecarbonyl chloride) or carbamoyl chlorides in toluene under reflux. Purification via flash chromatography (20–30% ethyl acetate in hexane) yields derivatives like 2-(pyrrolidine-1-carbonyl)-5-(pentan-2-yl)isoxazol-3(2H)-one.
  • Cu(OAc)₂-catalyzed one-pot synthesis (): Cyclization/allylic sulfamidation of α-acyl cinnamides with PhI=NTs produces substituted isoxazol-3(2H)-ones in 80–90% yields under mild conditions.

Q. How can NMR and HRMS be used to confirm the structure of this compound derivatives?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.50–7.02 ppm for benzo[d]isoxazolone systems) and carbonyl carbons (δ 155–166 ppm for the isoxazolone ring). Substituents like alkyl groups appear as multiplets (e.g., δ 2.82–3.40 ppm for methylene groups) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 247.2 [M+H]⁺ for 5-(4-chlorophenyl)isoxazol-3(2H)-one) and isotopic patterns to verify purity .

Q. What strategies are used to stabilize the primary amine group in this compound during synthesis?

  • Protection with trimethoxybenzyl : Intermediate 7 () uses this group to prevent oxidation during Buchwald-Hartwig coupling. Deprotection with triisopropylsilane/trifluoroacetic acid restores the amine.
  • Alkylation : Mild conditions (NaH, methyl iodide) avoid over-alkylation, yielding stable dimethylamino derivatives (e.g., 5-dimethylaminobenzo[h]quinoline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Cu-catalyzed syntheses of isoxazol-3(2H)-ones?

  • Catalyst loading : Adjust Cu(OAc)₂ concentration (0.5–2 mol%) to balance reactivity and side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of α-acyl cinnamides.
  • Temperature control : Maintain 40–60°C to prevent decomposition of PhI=NTs, a sulfamidation agent .

Q. How can conflicting spectral data for isoxazol-3(2H)-one derivatives be resolved?

  • Cross-validate with X-ray crystallography : Determine absolute configuration if ambiguities arise in NMR assignments (e.g., distinguishing regioisomers).
  • Isotopic labeling : Use deuterated analogs (e.g., 5-Chloro-2-methylisothiazol-3(2H)-one-d3) to confirm peak assignments in complex spectra .

Q. What structural modifications enhance the bioactivity of this compound derivatives as enzyme inhibitors?

  • Core functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 5 to improve binding to hydrophobic enzyme pockets ().
  • Carboxamide side chains : Derivatives like 3-hydroxybenzoisoxazole with morpholinecarbamoyl groups show potent inhibition of AKR1C3 (IC₅₀ < 100 nM) via hydrogen bonding with catalytic residues .

Q. How can mechanistic studies clarify the formation of isoxazol-3(2H)-one derivatives in allylic sulfamidation reactions?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states to explain regioselectivity in reactions producing isomeric products (e.g., α-acetyl penta-2,4-dienamide derivatives) .

Q. What analytical challenges arise in quantifying trace this compound derivatives in biological matrices?

  • LC-MS/MS with isotopically labeled internal standards : Use AOZ-d4 or AMOZ-d5 to correct for matrix effects and ionization variability.
  • Derivatization : Employ 2-nitrophenyl hydrazides to enhance detection limits (e.g., LOQ < 0.1 µg/kg in tissue samples) .

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Feasible Synthetic Routes

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5-Aminobenzo[d]isoxazol-3(2H)-one

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